molecular formula C17H17ClO2 B12713289 3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone CAS No. 75990-54-4

3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone

Cat. No.: B12713289
CAS No.: 75990-54-4
M. Wt: 288.8 g/mol
InChI Key: LMUJWMYTMXUSFS-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, a hydroxyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

Uniqueness

3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

75990-54-4

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one

InChI

InChI=1S/C17H17ClO2/c1-17(2,15(19)12-7-4-3-5-8-12)16(20)13-9-6-10-14(18)11-13/h3-11,16,20H,1-2H3

InChI Key

LMUJWMYTMXUSFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)Cl)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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